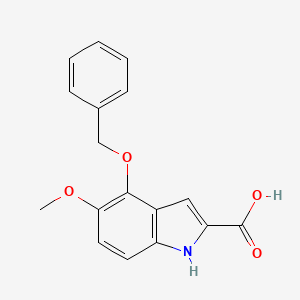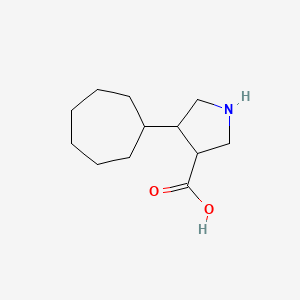
4-Cycloheptylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptylpyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cycloheptyl group and a carboxylic acid group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The cycloheptyl group adds steric bulk and hydrophobic character to the molecule, potentially influencing its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylpyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cycloheptylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Cycloheptylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cycloheptylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group and the pyrrolidine ring contribute to the binding affinity and selectivity of the compound. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing the compound’s inhibitory or activating effects .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the cycloheptyl group, resulting in different steric and electronic properties.
Cycloheptylamine: Contains the cycloheptyl group but lacks the pyrrolidine ring and carboxylic acid group.
Proline: A naturally occurring amino acid with a pyrrolidine ring but without the cycloheptyl group.
Uniqueness: 4-Cycloheptylpyrrolidine-3-carboxylic acid is unique due to the combination of the cycloheptyl group and the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel bioactive molecules .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-cycloheptylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)9-5-3-1-2-4-6-9/h9-11,13H,1-8H2,(H,14,15) |
InChI Key |
LCDCGYZUAHDKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13298909.png)

![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)
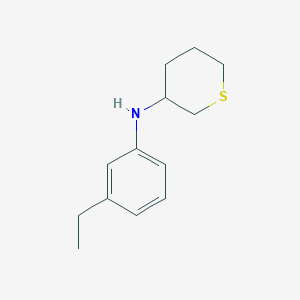
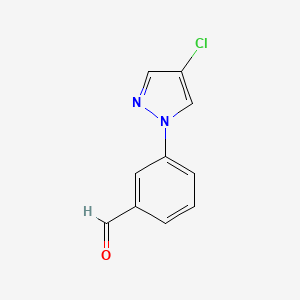
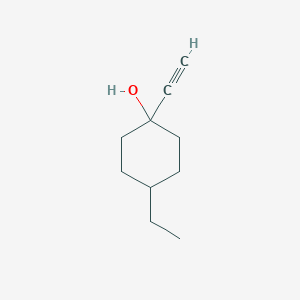
![2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid](/img/structure/B13298975.png)


![2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13298981.png)
